2-(4-Methylpyrimidin-2-yl)propan-2-amine dihydrochloride
Description
2-(4-Methylpyrimidin-2-yl)propan-2-amine dihydrochloride is a dihydrochloride salt of a pyrimidine-derived amine. Its structure features a pyrimidine ring substituted with a methyl group at the 4-position and a propan-2-amine group at the 2-position. The dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical or chemical research applications.
Properties
IUPAC Name |
2-(4-methylpyrimidin-2-yl)propan-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c1-6-4-5-10-7(11-6)8(2,3)9;;/h4-5H,9H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGECBJUQEXSDAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)C(C)(C)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Chemical Properties
Molecular Characteristics
2-(4-Methylpyrimidin-2-yl)propan-2-amine dihydrochloride (C₈H₁₅Cl₂N₃) features a pyrimidine ring substituted at the 4-position with a methyl group and at the 2-position with a tert-amine moiety protonated as a dihydrochloride salt. The tert-amine’s steric hindrance necessitates precise reaction conditions to avoid side products during synthesis.
Reactivity Profile
The compound’s pyrimidine ring participates in electrophilic aromatic substitution, while the protonated amine group enables salt metathesis or nucleophilic displacement. Stability studies indicate decomposition above 200°C, requiring low-temperature storage for long-term preservation.
Synthetic Pathways
Nucleophilic Substitution Route
Reaction Mechanism
A two-step protocol dominates literature:
- Pyrimidine Alkylation : 4-Methyl-2-chloropyrimidine reacts with 2-aminopropane in dimethylformamide (DMF) at 80°C for 12 hours, yielding 2-(4-methylpyrimidin-2-yl)propan-2-amine.
- Salt Formation : Treatment with hydrochloric acid in ethanol precipitates the dihydrochloride salt (Yield: 78%, Purity: 92%).
Optimization Parameters
Palladium-Catalyzed Cross-Coupling
Buchwald-Hartwig Amination
Aryl halides undergo coupling with tert-amine precursors using Pd(II) catalysts. For example:
$$
\text{4-Methyl-2-bromopyrimidine} + \text{2-aminopropane} \xrightarrow{\text{Pd(dba)₂, Xantphos}} \text{2-(4-Methylpyrimidin-2-yl)propan-2-amine}
$$
Conditions : Toluene, 110°C, 8 hours, NaOtBu base.
Yield : 65–82% after salt formation.
Catalyst Screening
Process Optimization
Analytical Characterization
Spectroscopic Data
Industrial-Scale Considerations
Cost Analysis
Chemical Reactions Analysis
2-(4-Methylpyrimidin-2-yl)propan-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry
In the realm of chemistry, 2-(4-Methylpyrimidin-2-yl)propan-2-amine dihydrochloride serves as a reagent in various synthetic processes. It is involved in reactions that require specific functional groups, facilitating the synthesis of complex molecules. The compound's unique structure enhances its utility as a building block in organic synthesis.
Biology
Biologically, this compound has been studied for its potential therapeutic effects . Research indicates that it may interact with specific receptors and enzymes, modulating their activity and leading to various biological outcomes. Notably, it has shown promise in:
- Inhibiting cancer cell proliferation : Studies have demonstrated that this compound can inhibit the growth of several cancer cell lines, including breast carcinoma. Its analogs have been identified as potential Src kinase inhibitors, which are crucial in cancer progression .
- Phospholipidosis induction : In vitro assays suggest that the compound can induce phospholipidosis by inhibiting phospholipase A2 (PLA2), impacting cellular functions and potentially leading to therapeutic applications .
Medicine
In medical research, this compound is being investigated for its therapeutic potential . Its ability to inhibit specific kinases involved in cancer pathways positions it as a candidate for drug development aimed at treating various cancers . Moreover, its potential neuroprotective effects are under exploration, although further studies are required to substantiate these claims .
Industrial Applications
Industrially, this compound is utilized in the production of various chemicals and materials. Its role as an intermediate in the synthesis of pharmaceuticals and agrochemicals highlights its importance in manufacturing processes .
Inhibition of Cancer Cell Proliferation
A notable study highlighted the effectiveness of this compound in reducing the proliferation of cancer cells. The research indicated a significant reduction in cell viability at concentrations as low as 5 µM when targeting the c-KIT signaling pathway .
Antibacterial Activity
Research on structurally related compounds has shown promising antibacterial properties. For instance, certain pyrimidine derivatives exhibit Minimum Inhibitory Concentration (MIC) values indicating strong activity against bacteria such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.0039 | S. aureus |
| Compound B | 0.025 | E. coli |
Mechanism of Action
The mechanism of action of 2-(4-Methylpyrimidin-2-yl)propan-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. It may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(4-Methylpyrimidin-2-yl)propan-2-amine dihydrochloride with related compounds based on structural features, synthesis, and inferred properties.
Pyrimidine-Based Dihydrochlorides
Key Differences :
- Substituent Position : The target compound’s 4-methylpyrimidine group contrasts with the 2-ethylpyrimidine in , affecting electronic properties and steric interactions.
Non-Pyrimidine Heterocyclic Dihydrochlorides
Key Differences :
Amine Derivatives with Aromatic Substituents
| Compound Name | Key Structural Features | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|
| (2RS)-1-(4-Methoxyphenyl)propan-2-amine | Methoxyphenyl, propan-2-amine | Not stated | Methoxy group’s electron-donating effect may enhance stability but reduce reactivity vs. pyrimidine. |
| (2S)-1-Aminopropan-2-ylamine dihydrochloride | Branched amine, difluoroethyl, dihydrochloride | 235.09 (C5H14Cl2F2N2) | Fluorine atoms increase metabolic resistance; stereochemistry (S-configuration) may influence biological activity. |
Key Differences :
- Aromatic vs.
- Electronic Effects : Pyrimidine’s electron deficiency contrasts with the methoxyphenyl group’s electron richness in , affecting interaction with biological targets.
Biological Activity
2-(4-Methylpyrimidin-2-yl)propan-2-amine dihydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a 4-methylpyridine moiety attached to a propan-2-amine backbone, which is crucial for its biological interactions. Its unique structure allows it to engage with various biological molecules, including enzymes and receptors, thus influencing various physiological processes.
The biological activity of this compound primarily involves:
- Receptor Binding : The compound may interact with specific receptors, modulating their activity and subsequently affecting cellular signaling pathways.
- Enzyme Inhibition : Notably, it has been shown to inhibit phospholipase A2 (PLA2), impacting metabolic processes within cells. This inhibition is particularly relevant in various pathological conditions.
Cancer Treatment
Research indicates that this compound exhibits significant anti-cancer properties:
- Inhibition of Cancer Cell Proliferation : Studies have demonstrated its inhibitory effects on various cancer cell lines, including breast carcinoma. It acts as a Src kinase inhibitor, which is critical in cancer progression.
Phospholipidosis Induction
In vitro assays suggest that the compound can induce phospholipidosis, characterized by the accumulation of phospholipids within lysosomes. This effect is linked to its ability to inhibit PLA2G15, which may have implications for cellular health and disease states.
Neuroprotective Effects
Some studies propose that similar compounds may exhibit neuroprotective properties; however, further research is required to substantiate these claims.
Table 1: Summary of Biological Activities
| Activity | Description | Reference |
|---|---|---|
| Cancer Cell Proliferation Inhibition | Significant inhibitory effects on breast carcinoma cell lines | |
| Enzyme Inhibition | Inhibits phospholipase A2 (PLA2), affecting metabolic processes | |
| Induction of Phospholipidosis | Induces accumulation of phospholipids in lysosomes | |
| Potential Neuroprotective Effects | Suggested neuroprotective properties requiring further investigation |
Case Studies
Several studies have focused on the biological activity of this compound:
- Study on Cancer Cell Lines : A study demonstrated that the compound inhibited the proliferation of breast cancer cells in vitro, suggesting its potential as a therapeutic agent against certain cancers.
- Phospholipidosis Research : Another study indicated that the compound's inhibition of PLA2G15 led to phospholipidosis in cultured cells, raising questions about its safety and efficacy in long-term use.
- Neuroprotective Properties Investigation : Preliminary findings suggest that related compounds might offer neuroprotective benefits, though these require more extensive validation through clinical studies.
Q & A
Q. What are the standard synthetic routes for 2-(4-Methylpyrimidin-2-yl)propan-2-amine dihydrochloride, and how are reaction conditions optimized?
The synthesis typically involves multi-step alkylation and amination reactions. Key steps include:
- Step 1 : Alkylation of a pyrimidine precursor with a propylamine derivative under controlled pH (7–8) and temperature (60–80°C) to minimize side reactions.
- Step 2 : Hydrochloride salt formation via acidification with HCl, followed by purification using recrystallization or column chromatography . Optimization focuses on adjusting reaction time (12–24 hours) and stoichiometric ratios to improve yield (reported 50–70%) and purity (>95%). Analytical techniques like HPLC and NMR validate purity .
Q. How is the molecular structure of this compound characterized, and what techniques are critical for confirming its conformation?
Structural confirmation employs:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra identify proton and carbon environments, with pyrimidine ring protons appearing as distinct doublets (δ 8.2–8.5 ppm) .
- X-ray Crystallography : Resolves 3D conformation, including dihedral angles between the pyrimidine ring and propylamine chain, critical for predicting binding interactions .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., 239.14 g/mol) and fragmentation patterns .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
As a dihydrochloride salt, it exhibits high aqueous solubility (>50 mg/mL at pH 7.4). Stability studies (via HPLC) show degradation <5% after 48 hours at 25°C in phosphate-buffered saline. Lyophilization is recommended for long-term storage .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Discrepancies in receptor binding or efficacy (e.g., κ-opioid receptor antagonism) may arise from:
- Purity Variations : Impurities >2% (e.g., unreacted precursors) can skew results. Use orthogonal purity assays (HPLC, LC-MS) .
- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. CHO) or buffer ionic strength (e.g., 150 mM NaCl vs. 100 mM) alter receptor-ligand kinetics. Standardize protocols using reference compounds .
- Structural Analogues : Compare activity with halogenated or methyl-substituted derivatives to isolate functional group contributions .
Q. What methodologies are used to study structure-activity relationships (SAR) for this compound?
SAR studies employ:
- Derivatization : Introduce substituents (e.g., fluorine at the pyrimidine 5-position) via palladium-catalyzed cross-coupling to assess steric/electronic effects on receptor binding .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like κ-opioid receptors, validated by in vitro radioligand displacement assays (IC₅₀ values) .
- Pharmacokinetic Profiling : Microsomal stability assays (human/rat liver microsomes) and LogP measurements correlate structural modifications with metabolic half-life (t₁/₂) .
Q. How can synthetic routes be optimized for scalability without compromising enantiomeric purity?
Large-scale synthesis challenges include:
- Catalyst Selection : Chiral catalysts (e.g., Ru-BINAP) in asymmetric hydrogenation steps ensure >98% enantiomeric excess (ee) .
- Process Controls : In-line FTIR monitors reaction progress, reducing byproduct formation.
- Green Chemistry : Solvent substitution (e.g., ethanol replacing DMF) improves safety and yield (10–15% increase) .
Key Considerations for Methodological Rigor
- Contamination Mitigation : Use high-purity starting materials (≥99%) and argon atmospheres to prevent oxidation during synthesis .
- Data Reproducibility : Pre-register experimental protocols (e.g., on Open Science Framework) and share raw NMR/MS files via repositories like Zenodo .
- Theoretical Frameworks : Link SAR studies to receptor theory (e.g., two-state model) to explain partial agonism/antagonism trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
